

# A Technical Overview of 5-CFDA, AM for Cellular Analysis

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## Compound of Interest

Compound Name: CfdA-AM

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A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the fluorescent probe **CFDA-AM**, outlining its chemical identity, mechanism of action, and application in cell viability and tracking assays.

## Chemical Identity

The full name of **CFDA-AM** is 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester.<sup>[1][2]</sup> Its IUPAC name is acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate.<sup>[3]</sup> This compound is a cell-permeant substrate for intracellular esterases and is widely used as a viability probe.<sup>[2][4]</sup>

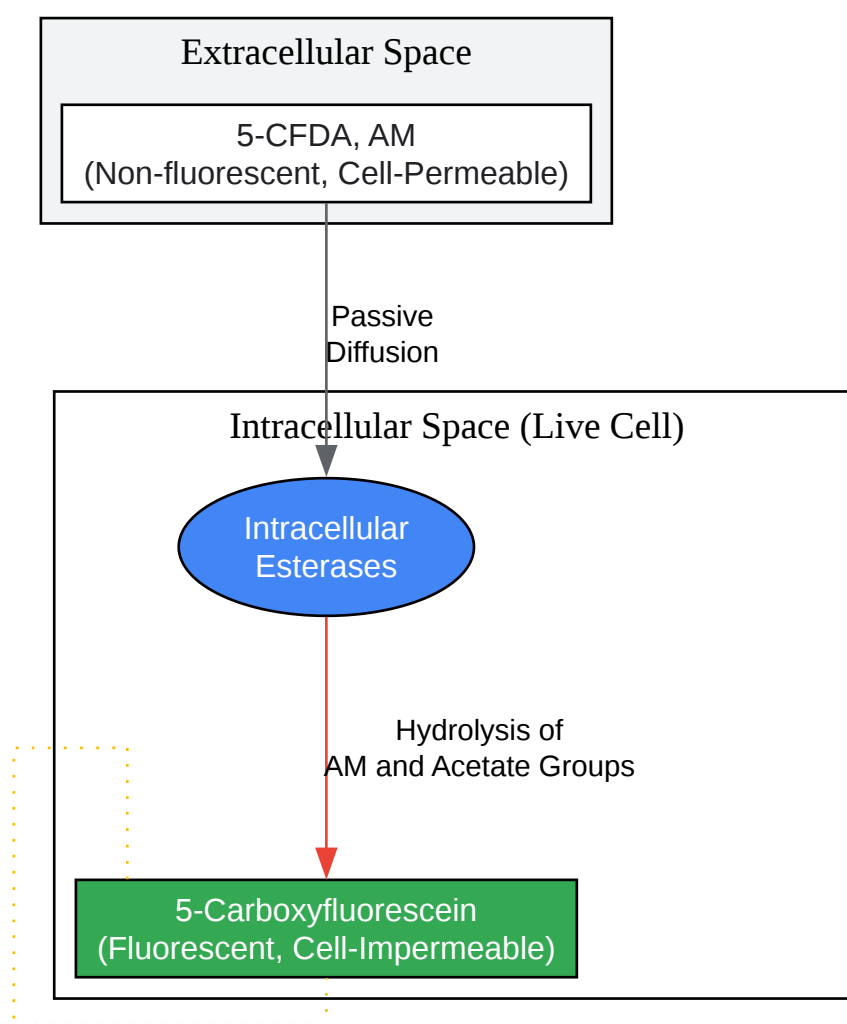
## Mechanism of Action

**CFDA-AM**'s utility is based on its transformation from a non-fluorescent to a highly fluorescent molecule within viable cells.<sup>[5]</sup>

- **Cellular Uptake:** As an electrically neutral molecule, the acetoxymethyl (AM) ester form of 5-carboxyfluorescein diacetate can readily diffuse across the plasma membrane of living cells.<sup>[1][4]</sup>
- **Intracellular Cleavage:** Once inside a cell with an intact membrane, ubiquitous intracellular esterase enzymes cleave the AM and acetate groups from the molecule.<sup>[5]</sup>

- **Fluorescence and Retention:** This enzymatic hydrolysis yields 5-carboxyfluorescein, a highly fluorescent product.[2][5] The resulting molecule contains additional negative charges, which significantly hinders its ability to diffuse back across the cell membrane, leading to its retention within viable cells.[1][4]

The fluorescence intensity is therefore directly proportional to the number of viable cells, as it requires both the enzymatic activity to activate the dye and an intact cell membrane for its retention.[2][5]



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Caption: Mechanism of 5-CFDA, AM activation in viable cells.

## Quantitative Data

The spectral properties of the final fluorescent product, 5-carboxyfluorescein, are critical for experimental design.

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>20</sub> O <sub>11</sub>
Molecular Weight	532.4 g/mol [3]
Excitation Wavelength (Max)	~492 nm
Emission Wavelength (Max)	~517 nm
Recommended Laser Line	488 nm Argon-ion laser[2]
Solvent	DMSO[2]

## Experimental Protocol: Cell Viability Assay

This protocol provides a general workflow for labeling cells with 5-CFDA, AM for analysis via flow cytometry or fluorescence microscopy.

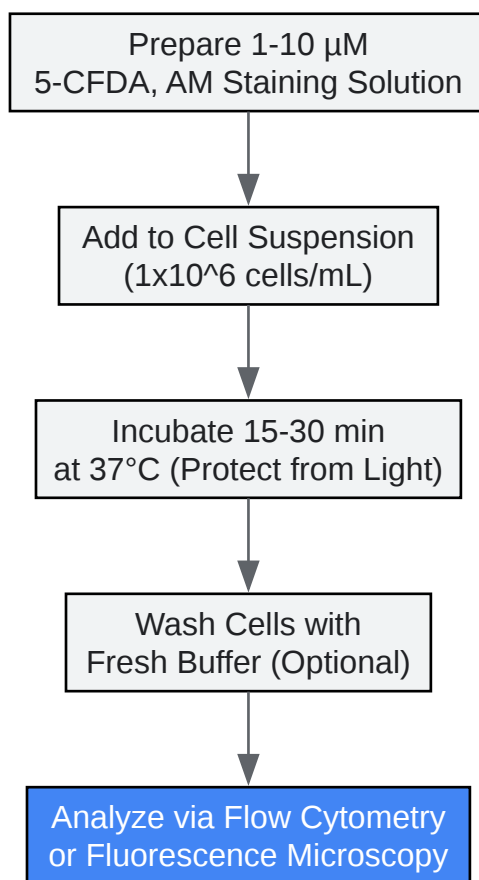
### Materials:

- 5-CFDA, AM stock solution (1-10 mM in anhydrous DMSO)
- Phosphate-buffered saline (PBS) or other appropriate buffer
- Cell suspension at a concentration of  $1 \times 10^6$  cells/mL
- Flow cytometer or fluorescence microscope

### Procedure:

- Prepare Staining Solution: Dilute the 5-CFDA, AM stock solution in a warm (37°C) physiological buffer to the desired final working concentration (typically 1-10 µM).
- Cell Labeling: Add the staining solution to the cell suspension and mix gently.
- Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

- **Washing (Optional):** Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed buffer. This step can reduce background fluorescence.
- **Analysis:** Analyze the stained cells promptly using a flow cytometer (typically with a 488 nm excitation laser and a ~530/30 nm emission filter) or a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.



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## References

- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
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